molecular formula C11H17NO B8417017 O-Benzyl-N-isobutylhydroxylamine

O-Benzyl-N-isobutylhydroxylamine

Cat. No. B8417017
M. Wt: 179.26 g/mol
InChI Key: PBRIFGDRQYNYBX-UHFFFAOYSA-N
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Patent
US05612377

Procedure details

Trifluoroacetic acid (21 mL, 270 mmol) was added in a single portion to a solution of tert-butyl N-benzyloxy-N-(2-methylpropyl)carbamate (7.6 g, 27 mmol) in methylene chloride (21 mL). A spontaneous reflux occurred. The reaction mixture was stirred without external heating for 20 minutes and then concentrated under vacuum at 45° C. Saturated aqueous sodium bicarbonate was added to the residue followed by a quantity of solid sodium bicarbonate sufficient to bring the pH of the reaction mixture up to a value of 9. The mixture was extracted twice with methylene chloride. The extracts were combined, dried over magnesium sulfate then concentrated under vacuum to provide 4.9 g of N-benzyloxy-N-(2-methylpropyl)amine as an oil.
Quantity
21 mL
Type
reactant
Reaction Step One
Name
tert-butyl N-benzyloxy-N-(2-methylpropyl)carbamate
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]([O:15][N:16]([CH2:24][CH:25]([CH3:27])[CH3:26])C(=O)OC(C)(C)C)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)Cl>[CH2:8]([O:15][NH:16][CH2:24][CH:25]([CH3:27])[CH3:26])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl N-benzyloxy-N-(2-methylpropyl)carbamate
Quantity
7.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON(C(OC(C)(C)C)=O)CC(C)C
Name
Quantity
21 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A spontaneous reflux
TEMPERATURE
Type
TEMPERATURE
Details
without external heating for 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum at 45° C
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)ONCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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